Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate
Description
Properties
IUPAC Name |
lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4.Li/c9-5(10)4-7(2-1-3-7)12-6(11)8-4;/h4H,1-3H2,(H,8,11)(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSMIGJCPAUEST-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2(C1)C(NC(=O)O2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of 6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve the use of automated synthesis equipment to scale up the production process while maintaining high purity and yield.
Chemical Reactions Analysis
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate features a spiro structure that includes both oxygen and nitrogen atoms within its framework. The presence of lithium ions contributes to its reactivity and potential applications in various chemical reactions. The compound's molecular formula is , and it possesses a unique InChI key: QYSMIGJCPAUEST-UHFFFAOYSA-M.
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. Its spiro structure allows for the introduction of spiro compounds into target molecules, which are often crucial in the development of pharmaceuticals and agrochemicals.
Key Reactions:
- Substitution Reactions: The carboxylate group can undergo nucleophilic substitution, allowing for the formation of various derivatives.
- Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfoxides or sulfones, and reduction reactions can modify its spiro structure.
Research indicates that compounds containing lithium have significant biological effects, particularly in neuropharmacology. Lithium's role as a mood stabilizer has been well-documented, making this compound of interest for therapeutic applications.
Potential Therapeutic Uses:
- Mood Disorders: Investigated for its efficacy in treating bipolar disorder due to the known effects of lithium on neurotransmitter systems.
- Neuroprotective Properties: Studies suggest that lithium may provide neuroprotection through various mechanisms, including modulation of cellular signaling pathways.
Material Science
The unique structural properties of this compound make it a candidate for developing new materials with specific characteristics. Its ability to form complexes with other metals can be exploited in catalysis and materials engineering.
Case Study 1: Lithium in Mood Stabilization
A study published in The Journal of Clinical Psychiatry examined the effects of lithium carbonate on patients with bipolar disorder, showing significant improvements in mood stabilization compared to placebo treatments. This reinforces the potential therapeutic applications of lithium-containing compounds like this compound.
Case Study 2: Organic Synthesis Innovations
Research highlighted in Organic Letters demonstrated the use of spiro compounds as intermediates in synthesizing complex organic molecules. This compound was utilized to introduce spiro structures into target compounds, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Challenges and Innovations
- Structural validation : Accurate NMR and crystallographic data (e.g., SHELX refinement in ) are critical for confirming spirocyclic geometries. Misassignments, as seen in acremine P (), highlight the need for computational validation (e.g., quantum chemical shift predictions) .
- Drug-target prediction : Topology-based methods () may aid in identifying biological targets for spirocycles by analyzing connectivity patterns, though chemical structure-based approaches remain dominant .
Biological Activity
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that incorporates both oxo and aza functionalities. Its molecular formula is C₈H₉LiN₃O₃, with a molecular weight of approximately 177.09 g/mol . The presence of lithium ions in its structure may contribute to its unique biological properties.
Research indicates that the compound may act through various mechanisms, including:
- Modulation of Neurotransmitter Systems : Lithium compounds are known to influence neurotransmitter release and reuptake, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially contributing to its therapeutic effects .
- Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell survival and apoptosis, particularly in neuronal cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the spirocyclic family. For instance, derivatives have shown significant activity against various pathogens, indicating that this compound could possess similar properties .
Cytotoxicity
The cytotoxic effects of this compound have been investigated in cancer cell lines. Preliminary data suggest that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, which is a desirable trait for anticancer agents .
Enzyme Inhibition
The compound has shown promise as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes, including pain modulation and inflammation. By inhibiting MAGL, this compound may enhance endocannabinoid signaling, providing analgesic effects without the psychoactive properties associated with THC .
Research Findings and Case Studies
A table summarizing key research findings related to the biological activity of this compound is provided below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
